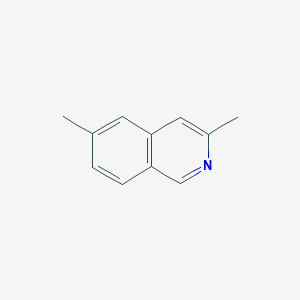
3,6-Dimethylisoquinoline
説明
3,6-Dimethylisoquinoline is a chemical compound with the molecular formula C11H11N . It has a molecular weight of 157.21 g/mol . The IUPAC name for this compound is 3,6-dimethylisoquinoline .
Molecular Structure Analysis
The molecular structure of 3,6-Dimethylisoquinoline includes a nitrogen atom and two methyl groups attached to the isoquinoline ring . The InChI representation of the molecule isInChI=1S/C11H11N/c1-8-3-4-10-7-12-9 (2)6-11 (10)5-8/h3-7H,1-2H3 . The Canonical SMILES representation is CC1=CC2=C (C=C1)C=NC (=C2)C . Physical And Chemical Properties Analysis
3,6-Dimethylisoquinoline has several computed properties. It has a molecular weight of 157.21 g/mol, a XLogP3 of 3, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 157.089149355 g/mol .科学的研究の応用
Analgesic and Anti-Inflammatory Applications : A derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, shows promising analgesic and anti-inflammatory effects, suggesting potential as a non-narcotic analgesic (Rakhmanova et al., 2022).
Cytotoxic Activity : The synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, starting from phloroacetophenone, has been reported, with this compound exhibiting cytotoxic activity. This demonstrates its potential in cancer research (Kaufman et al., 2018).
Chemical Synthesis Applications : The metalation of 1,3-dimethylisoquinoline and 6,7-dimethoxy-1,3-dimethylisoquinoline yields 1-alkalimethyl derivatives, which are useful for producing a range of compounds like alcohols, enols, and enamines (Kaiser & McClure, 1979).
Biomedical Applications : Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with neuroactive residues exhibit promising cerebroprotective properties, indicating potential for treating neurological disorders (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
Anticancer Potential : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has shown effectiveness as an anticancer agent, demonstrating high blood-brain barrier penetration and potent apoptosis induction, which is crucial for cancer therapy (Sirisoma et al., 2009).
Fluorescent Dye Applications : Derivatives like 7-methyl and 6,7-dimethyl pyrroloquinolin(9)one show strong blue fluorescence, offering alternatives to commercial dyes in biomedical applications such as cell trafficking and pharmacokinetics studies (Carta et al., 2015).
Safety And Hazards
特性
IUPAC Name |
3,6-dimethylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-3-4-10-7-12-9(2)6-11(10)5-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUBDOSELFGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylisoquinoline | |
CAS RN |
102878-58-0 | |
| Record name | 3,6-dimethylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



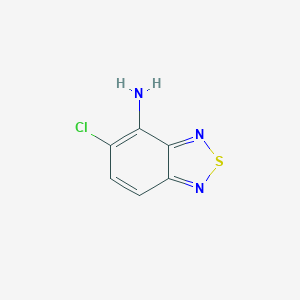
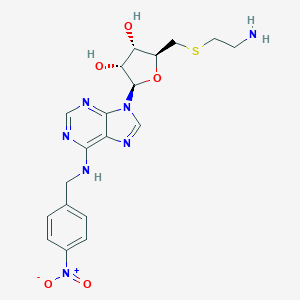
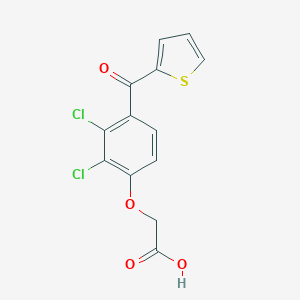

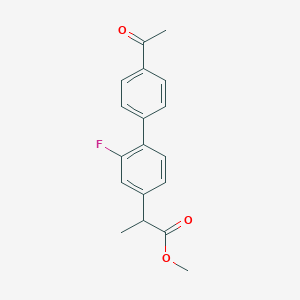
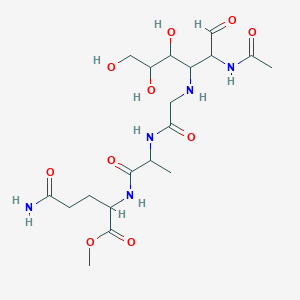
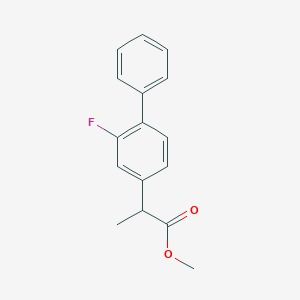
![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
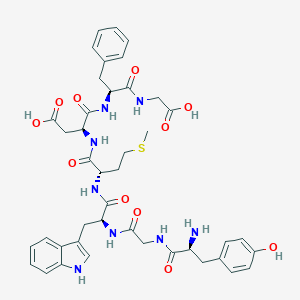
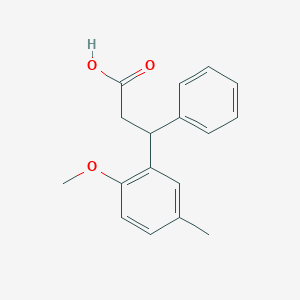
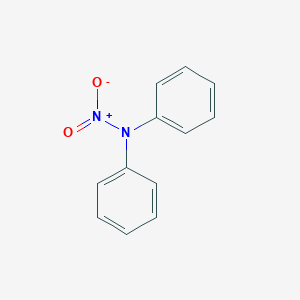
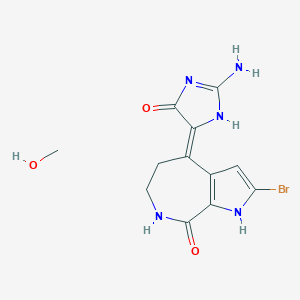
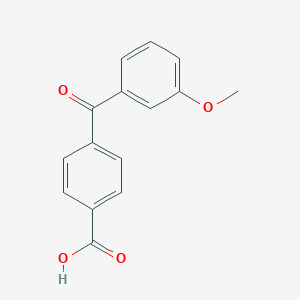
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)